molecular formula C9H14ClNO B13503229 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride

1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride

Cat. No.: B13503229
M. Wt: 187.66 g/mol
InChI Key: MYWXWZSVABLMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride is a chemical compound with a unique structure that includes a pyrrolizine ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C8H13NO·HCl, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolizine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydro-1H-pyrrolizin-1-ol core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce saturated alcohols.

Scientific Research Applications

1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the pyrrolizine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Hexahydro-1H-pyrrolizin-1-ol: Lacks the ethynyl group, resulting in different reactivity and applications.

    Hexahydro-1H-pyrrolizin-1-one hydrochloride: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

1-ethynyl-2,3,5,6,7,8-hexahydropyrrolizin-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-2-9(11)5-7-10-6-3-4-8(9)10;/h1,8,11H,3-7H2;1H

InChI Key

MYWXWZSVABLMNU-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCN2C1CCC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.